molecular formula C13H18O3 B13688356 Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate

Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate

Cat. No.: B13688356
M. Wt: 222.28 g/mol
InChI Key: NHHBLGURGZNMLK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features an ethyl group attached to a phenyl ring, which is further substituted with another ethyl group and a hydroxypropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-ethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the transesterification of an existing ester with ethanol. This process can be catalyzed by acids or bases and often requires the removal of the by-product (e.g., methanol) to shift the equilibrium towards the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, bromine, iron(III) bromide.

Major Products

    Oxidation: Formation of 3-(2-ethylphenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(2-ethylphenyl)-3-hydroxypropanol.

    Substitution: Formation of substituted phenyl derivatives, such as 2-ethyl-4-nitrophenyl-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy group can form hydrogen bonds with active sites, while the ester moiety can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can be compared with other esters such as ethyl acetate, ethyl benzoate, and ethyl propanoate. While these compounds share the ester functional group, this compound is unique due to its additional hydroxy and phenyl substituents, which confer distinct chemical and physical properties.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Ethyl benzoate: Used in the manufacture of perfumes and flavorings.

    Ethyl propanoate: Utilized in the production of fragrances and as a flavoring agent.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

NHHBLGURGZNMLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)OCC)O

Origin of Product

United States

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